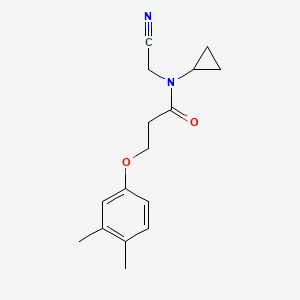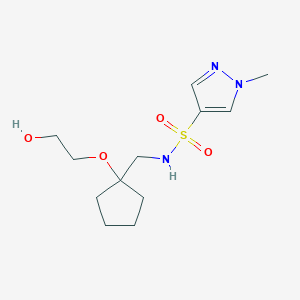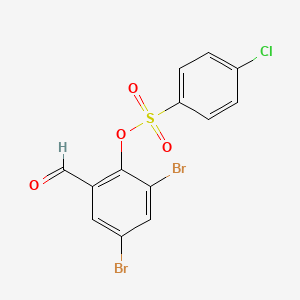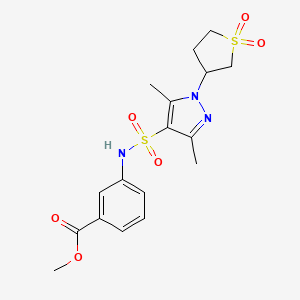
5-(methoxymethyl)-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(methoxymethyl)-1,2-oxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with a methoxymethyl group at the 5-position and an amine group at the 3-position. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1,2-oxazol-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the methoxymethyl and amine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydroxylamine with a β-keto ester can yield the isoxazole ring, which can then be functionalized to introduce the methoxymethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(methoxymethyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions include various functionalized isoxazoles, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
5-(methoxymethyl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(methoxymethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The methoxymethyl and amine groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Methoxymethyl)-1H-pyrrol-1-yl acetic acid
- 5-(Methoxymethyl)-1H-pyrrol-1-yl butanoic acid
- 5-(Hydroxymethyl)-1H-pyrrol-1-yl butanoic acid
Uniqueness
5-(methoxymethyl)-1,2-oxazol-3-amine is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to similar pyrrole derivatives. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
5-(methoxymethyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)7-9-4/h2H,3H2,1H3,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWSJFXXGAKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide](/img/structure/B2398173.png)


![2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2398179.png)
![2-[(5-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B2398181.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)


![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
